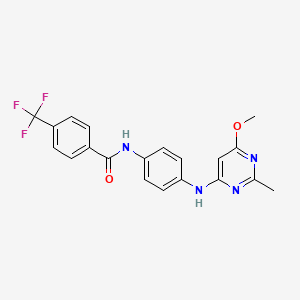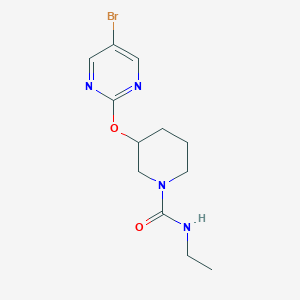
3-((5-bromopyrimidin-2-yl)oxy)-N-ethylpiperidine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “3-[(5-bromopyrimidin-2-yl)oxy]benzaldehyde” is a solid substance with a molecular weight of 279.09 .
Molecular Structure Analysis
The InChI code for “3-[(5-bromopyrimidin-2-yl)oxy]aniline” is 1S/C10H8BrN3O/c11-7-5-13-10(14-6-7)15-9-3-1-2-8(12)4-9/h1-6H,12H2 . This can be used to generate the molecular structure of the compound.Physical And Chemical Properties Analysis
The compound “3-[(5-bromopyrimidin-2-yl)oxy]benzaldehyde” has a melting point of 86 - 88 degrees Celsius . It’s a solid substance .Scientific Research Applications
Pyrimidine Derivatives in Drug Development
Pyrimidine, a core structure in many pharmaceutical compounds, has been the subject of extensive research due to its biological significance. Studies on various pyrimidine derivatives have shown their potential in treating numerous conditions, including cancer, bacterial and viral infections, and other diseases. The modification and incorporation of pyrimidine rings into drug molecules have led to the development of compounds with improved pharmacological profiles, including increased efficacy and reduced toxicity.
Oxadiazole Compounds in Medicinal Chemistry
1,3,4-Oxadiazoles, as a subclass of heterocyclic compounds, have been highlighted for their therapeutic value in drug discovery. These compounds exhibit a broad spectrum of biological activities, such as antitumor, antibacterial, antifungal, and anti-inflammatory effects. The structural versatility of oxadiazoles allows for the design of molecules with specific biological targets, optimizing drug action and minimizing adverse effects.
Piperidine Moieties in Pharmaceutical Research
Piperidine, a common structural feature in many active pharmaceutical ingredients, is recognized for its significance in medicinal chemistry. Compounds containing piperidine rings have been explored for their CNS activity, including anxiolytic, antidepressant, and antipsychotic effects. The incorporation of piperidine structures into molecules has been a strategy to enhance drug-likeness and improve pharmacokinetic properties.
References
- For an overview of pyrimidine derivatives in drug development, see (Gmeiner, 2002).
- On the significance of oxadiazole compounds in new drug development, refer to (Rana, Salahuddin, & Sahu, 2020).
- For information on the pharmacological applications of piperidine moieties, consult (Griggs, Tape, & Clarke, 2018).
Safety And Hazards
The compound “3-[(5-bromopyrimidin-2-yl)oxy]aniline” has several hazard statements including H302, H312, H315, H319, H332, H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, P501 .
Future Directions
As for future directions, the development of novel and promising fungicides is urgently required . Pyrimidines are important substances in the synthesis of various active molecules that are extensively used in the intermediate skeleton of agrochemicals . They have attracted more and more attention due to their extensive biological activities .
properties
IUPAC Name |
3-(5-bromopyrimidin-2-yl)oxy-N-ethylpiperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BrN4O2/c1-2-14-12(18)17-5-3-4-10(8-17)19-11-15-6-9(13)7-16-11/h6-7,10H,2-5,8H2,1H3,(H,14,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMWGUUDLRCZOCV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)N1CCCC(C1)OC2=NC=C(C=N2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BrN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-((5-bromopyrimidin-2-yl)oxy)-N-ethylpiperidine-1-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(2-fluorophenoxy)acetamide](/img/structure/B2803531.png)
![(5Z)-5-[(4-chlorophenyl)methylidene]-1,3-dimethyl-2-sulfanylideneimidazolidin-4-one](/img/structure/B2803532.png)
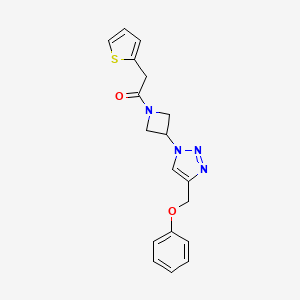
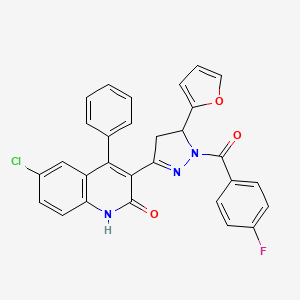
![2-((2-chlorobenzyl)thio)-3-ethyl-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2803536.png)
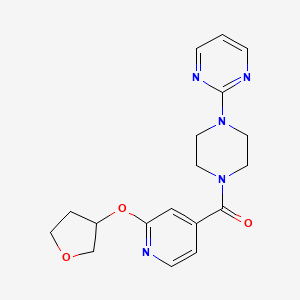
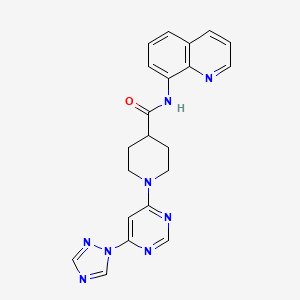
![N-(1-cyanobutyl)-1-[(4-methoxyphenyl)methyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B2803542.png)

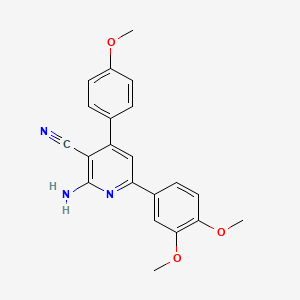
![N-[(2-methoxyphenyl)methyl]-2-(2-oxopyrrolidin-1-yl)acetamide](/img/structure/B2803548.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(2-oxo-3-tosyl-2,3-dihydro-1H-imidazol-1-yl)acetamide](/img/structure/B2803549.png)
![2-({1-[4-(1H-1,3-benzodiazol-1-yl)phenyl]ethyl}(methyl)amino)-N-(cyanomethyl)acetamide](/img/structure/B2803551.png)
